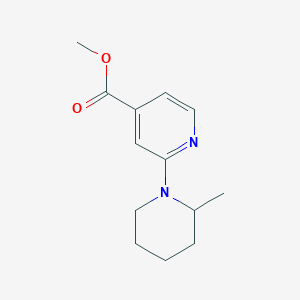
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a pyridine ring, and a carboxylate ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid methyl ester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The reaction may also require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow synthesis. This method offers several advantages, including shorter reaction times, increased safety, and reduced waste . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, at high temperatures. The product is then collected and purified through simple solvent removal techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of functionalized piperidine or pyridine derivatives .
Scientific Research Applications
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings allow the compound to bind to various enzymes, receptors, or other proteins, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: A simpler piperidine derivative with similar structural features but lacking the pyridine ring and ester group.
Pyridine-4-carboxylic acid methyl ester: Contains the pyridine ring and ester group but lacks the piperidine moiety.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine and pyridine rings but have different functional groups.
Uniqueness
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and a carboxylate ester group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXMEWNGPEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














